(3S)-3-(trifluoromethoxy)piperidine
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Overview
Description
(3S)-3-(trifluoromethoxy)piperidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(trifluoromethoxy)piperidine typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a trifluoromethoxy-containing reagent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(trifluoromethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethanesulfonic acid or trifluoromethanesulfonic anhydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced piperidine derivatives.
Scientific Research Applications
(3S)-3-(trifluoromethoxy)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-(trifluoromethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-(trifluoromethyl)piperidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
(3S)-3-(methoxy)piperidine: Contains a methoxy group instead of a trifluoromethoxy group.
(3S)-3-(fluoromethoxy)piperidine: Features a fluoromethoxy group.
Uniqueness
(3S)-3-(trifluoromethoxy)piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent and its utility in various industrial applications.
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
(3S)-3-(trifluoromethoxy)piperidine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 |
InChI Key |
PPFJYWUZKUUXKI-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)OC(F)(F)F |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F |
Origin of Product |
United States |
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